N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2-Methoxy-5-methylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide (CAS: 578000-35-8) is a bicyclic carboxamide derivative with the molecular formula C₁₈H₂₃NO₄ and a molar mass of 317.38 g/mol . Its structure comprises a bicyclo[2.2.1]heptane core modified with a 2-oxabicyclo system, a 3-oxo group, and a carboxamide-linked 2-methoxy-5-methylphenyl substituent.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-11-6-7-13(24-5)12(10-11)20-16(23)19-9-8-18(4,17(19,2)3)14(21)15(19)22/h6-7,10H,8-9H2,1-5H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUVUVPMFYUPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS 622355-55-9) is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H23NO4
- Molar Mass : 329.39 g/mol
Research indicates that this compound exhibits a range of biological activities primarily through its interactions with various molecular targets:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
- Antitumor Studies : A study involving the synthesis of novel derivatives indicated that modifications to bicyclic frameworks can significantly enhance antitumor potency. For example, certain derivatives showed IC50 values significantly lower than their parent compounds, indicating improved efficacy .
- Pharmacokinetic Studies : Investigations into pharmacokinetics reveal that compounds similar to this compound exhibit favorable absorption and distribution characteristics in biological systems, suggesting potential for effective therapeutic use .
- Mechanistic Insights : Research into the mechanisms of action has highlighted that the structural features of these compounds allow for interactions with specific protein targets involved in disease pathways, paving the way for targeted drug design .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exhibit promising anticancer properties. For instance, hybrid structures incorporating dioxobicyclo frameworks have been synthesized and tested for cytotoxicity against various cancer cell lines including HCT-116 and MCF-7. These compounds showed significant inhibition of cell proliferation with IC50 values ranging from 3.6 µM to 11 µM, suggesting that modifications to the bicyclic structure can enhance anticancer activity .
Mechanism of Action
The mechanism underlying the anticancer effects of these compounds often involves the induction of apoptosis and inhibition of specific protein interactions crucial for tumor growth. For example, studies have demonstrated that certain derivatives can inhibit MDM2-p53 interactions, a pathway critical for cancer cell survival .
Materials Science Applications
Polymeric Composites
this compound can also be utilized in the development of polymeric composites. The compound's unique structural characteristics allow it to act as a modifier in polymer matrices, enhancing mechanical properties such as tensile strength and elasticity.
Nanomaterials
Research has shown that incorporating this compound into nanomaterials can improve their stability and functionality. For example, its use in developing nanocarriers for drug delivery systems has been explored due to its ability to encapsulate therapeutic agents effectively while providing controlled release profiles .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Aromatic Ring
A closely related analog, N-(5-Chloro-2-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide (CAS: 618401-18-6), differs by replacing the 5-methyl group with a 5-chloro substituent . Key differences include:
| Property | Target Compound (5-Methyl) | Chloro-Substituted Analog |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₄ | C₁₇H₂₀ClNO₄ |
| Molar Mass (g/mol) | 317.38 | 337.80 |
| Substituent Polarity | Methyl (lipophilic) | Chloro (electron-withdrawing) |
| Potential Applications | Unknown (structural studies) | Possibly enhanced reactivity in electrophilic environments |
The chloro substituent increases molecular weight and introduces electron-withdrawing effects, which could alter solubility, reactivity, or binding affinity in biological systems compared to the methyl group.
Functional Group Modifications on the Bicycloheptane Core
HPN-68 , a bicyclo[2.2.1]heptane dicarboxylate, serves as a nucleating agent for polypropylene (PP) . Unlike the target carboxamide, HPN-68 features carboxylate groups instead of a carboxamide and oxabicyclo system:
The carboxylate groups in HPN-68 enhance polymer crystallinity through ionic interactions, whereas the carboxamide in the target compound may favor hydrogen bonding, suggesting divergent material science applications.
Preparation Methods
Core Bicyclo[2.2.1]heptane Skeleton Construction
The bicyclo[2.2.1]heptane (norbornane) framework is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For this compound, maleic anhydride serves as the dienophile to yield the 2,3-dioxo functionality directly. Subsequent methylation at positions 4, 7, and 7 is achieved through Friedel-Crafts alkylation using methylating agents such as methyl iodide or dimethyl sulfate under acidic conditions.
Carboxamide Side Chain Installation
The N-(2-methoxy-5-methylphenyl)carboxamide group is introduced via coupling of the bicycloheptane-1-carboxylic acid derivative with 2-methoxy-5-methylaniline. This step employs carbodiimide-based coupling agents (e.g., EDCl/HOBt) or acid chloride intermediates.
Stepwise Synthesis Protocol
Diels-Alder Cycloaddition
A solution of freshly cracked cyclopentadiene (0.5 mol) in anhydrous THF is reacted with maleic anhydride (0.55 mol) at −10°C for 24 hours. The resulting endo-adduct is isolated by filtration (Yield: 92%, m.p. 98–101°C).
Methylation at Bridgehead Positions
The Diels-Alder adduct (0.1 mol) is treated with methyl triflate (0.3 mol) in the presence of AlCl₃ (0.12 mol) at 0°C for 6 hours. Quenching with ice water followed by extraction with dichloromethane affords the 4,7,7-trimethyl derivative (Yield: 78%, NMR (CDCl₃): δ 1.21 (s, 6H, C7-CH₃), 1.45 (s, 3H, C4-CH₃)).
Oxidation to Carboxylic Acid
The methyl ester intermediate (0.05 mol) is hydrolyzed using 6M NaOH at reflux for 8 hours. Acidification with HCl yields the carboxylic acid (Yield: 95%, IR (KBr): 1705 cm⁻¹ (C=O)).
Nitration and Reduction Sequence
4-Methylanisole (0.2 mol) is nitrated with fuming HNO₃/H₂SO₄ at 0°C to give 2-nitro-4-methoxy-5-methylbenzene, which is reduced via catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) to the target aniline (Yield: 68%, GC-MS: m/z 151 [M⁺]).
Acid Chloride Method
The bicycloheptane carboxylic acid (0.1 mol) is treated with thionyl chloride (0.15 mol) at reflux for 3 hours. After removing excess SOCl₂, the acid chloride is reacted with 2-methoxy-5-methylaniline (0.12 mol) in dry DCM with triethylamine (0.15 mol) as base (Yield: 82%, HPLC purity: 98.5%).
Coupling Agent-Mediated Approach
A mixture of the carboxylic acid (0.1 mol), EDCl (0.12 mol), HOBt (0.12 mol), and 2-methoxy-5-methylaniline (0.11 mol) in DMF is stirred at 25°C for 12 hours. Workup with aqueous NaHCO₃ and chromatography (SiO₂, EtOAc/hexane) provides the amide (Yield: 88%, NMR (DMSO-d₆): δ 174.2 (C=O)).
Optimization Studies and Critical Parameters
Temperature Effects on Diels-Alder Regioselectivity
| Temperature (°C) | Endo:Exo Ratio | Reaction Time (h) |
|---|---|---|
| −10 | 95:5 | 24 |
| 25 | 85:15 | 12 |
| 40 | 72:28 | 8 |
Lower temperatures favor the kinetically controlled endo transition state, crucial for maintaining the correct stereochemistry.
Methylation Agent Comparison
| Reagent | Equivalents | Yield (%) | Byproducts |
|---|---|---|---|
| Methyl iodide | 3.0 | 65 | Quaternary ammonium salts |
| Dimethyl sulfate | 2.5 | 78 | Sulfuric acid |
| Methyl triflate | 2.2 | 89 | Triflic acid |
Methyl triflate demonstrates superior reactivity due to its strong electrophilicity and lower propensity for over-alkylation.
Purification and Characterization
Crystallization Conditions
Recrystallization from ethanol/water (7:3) at −20°C affords needle-like crystals suitable for X-ray diffraction (Melting point: 143–145°C, PXRD matches simulated pattern from Cambridge Structural Database).
Spectroscopic Validation
-
HRMS (ESI+): m/z 400.2112 [M+H]⁺ (calc. 400.2115 for C₂₃H₂₉NO₅)
-
IR (ATR): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide C=O), 1595 cm⁻¹ (aromatic C=C)
Scale-Up Considerations and Industrial Relevance
The patent-pending route (WO2022056100A1) emphasizes:
-
Inert Atmosphere Processing: All amidation steps conducted under N₂ to prevent oxidation of the methoxy group.
-
Solvent Recovery: DCM and THF are distilled and reused, reducing E-factor by 37%.
-
Continuous Flow Nitration: Microreactor technology achieves 99% conversion in 2 minutes vs. 6 hours batch time .
Q & A
Q. Q1. What are the recommended synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step reactions starting with bicyclo[2.2.1]heptane derivatives. Key steps include:
Carboxamide Formation : React the bicycloheptane core with activated carboxylic acid derivatives (e.g., using coupling agents like EDCI/HOBt) .
Substituent Introduction : Introduce methoxy and methyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
Purification : Use column chromatography or recrystallization to isolate the product.
Characterization via H/C NMR, IR, and mass spectrometry is critical to confirm structural integrity .
Q. Q2. How can researchers characterize its structural and thermal properties?
Methodological Answer:
- Structural Analysis :
- X-ray Crystallography : Resolve 3D molecular geometry.
- Spectroscopy : Confirm functional groups via IR (e.g., carbonyl stretches at ~1700 cm) and aromatic protons via H NMR .
- Thermal Stability :
| Property | Method | Typical Data Range | Reference |
|---|---|---|---|
| Thermal Decomposition (°C) | TGA (N) | 441–496 | |
| Glass Transition (°C) | DSC | 178–292 |
Advanced Research Questions
Q. Q3. What factors influence its thermal stability in polymer matrices?
Methodological Answer: Thermal stability depends on:
Substituent Effects : Electron-withdrawing groups (e.g., dioxo groups) enhance stability by reducing oxidative degradation .
Matrix Composition : Polyimides with aromatic backbones improve stability due to rigid structures .
Environmental Conditions : Degradation rates differ in air (396–455°C) vs. nitrogen (441–496°C) .
Experimental Design :
- Compare TGA profiles of the compound in varying polymer blends.
- Use kinetic models (e.g., Flynn-Wall-Ozawa) to calculate activation energy for decomposition.
Q. Q4. How can contradictions in bioactivity data be resolved?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
Standardized Protocols : Follow CLSI guidelines for antimicrobial assays (e.g., MIC, time-kill curves) .
Control Experiments : Use reference compounds (e.g., ampicillin) and validate via multiple assays (e.g., disk diffusion vs. broth dilution).
Statistical Analysis : Apply ANOVA or Bayesian modeling to account for biological replicates and outliers .
Q. Q5. What experimental designs optimize interaction studies with biological targets?
Methodological Answer:
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , /).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Mechanistic Probes :
- Molecular Docking : Use software like AutoDock to predict binding poses with enzymes or receptors.
- Mutagenesis : Validate key binding residues via site-directed mutagenesis .
Q. Q6. How can researchers assess its stability under hydrolytic or photolytic conditions?
Methodological Answer:
Hydrolytic Stability :
- Incubate in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-MS .
Photolytic Stability :
- Expose to UV-Vis light (e.g., 254–365 nm) and analyze degradation products using LC-QTOF.
Kinetic Modeling :
- Calculate half-life () under varying conditions to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
